molecular formula C4H12Cl2N2O2 B1382932 2,3-Diamino-2-methylpropanoic acid dihydrochloride CAS No. 1803586-50-6

2,3-Diamino-2-methylpropanoic acid dihydrochloride

Cat. No.: B1382932
CAS No.: 1803586-50-6
M. Wt: 191.05 g/mol
InChI Key: ZHCKRKXHPIEGIC-UHFFFAOYSA-N
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Description

2,3-Diamino-2-methylpropanoic acid dihydrochloride is a versatile small molecule scaffold used in various research and industrial applications. It is known for its unique structure, which includes two amino groups and a carboxylic acid group, making it a valuable building block in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-diamino-2-methylpropanoic acid dihydrochloride typically involves the reaction of 2,3-diamino-2-methylpropanoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process involves:

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process may involve:

Chemical Reactions Analysis

Types of Reactions: 2,3-Diamino-2-methylpropanoic acid dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3-Diamino-2-methylpropanoic acid dihydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,3-diamino-2-methylpropanoic acid dihydrochloride involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The carboxylic acid group can participate in ionic interactions, influencing the compound’s solubility and reactivity. These interactions can modulate biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

Uniqueness: 2,3-Diamino-2-methylpropanoic acid dihydrochloride is unique due to its combination of amino and carboxylic acid groups, which provide a versatile platform for chemical modifications. This makes it particularly valuable in synthetic chemistry and various research applications .

Properties

IUPAC Name

2,3-diamino-2-methylpropanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2.2ClH/c1-4(6,2-5)3(7)8;;/h2,5-6H2,1H3,(H,7,8);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCKRKXHPIEGIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301347503
Record name 2,3-Diamino-2-methylpropanoic acid dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803586-50-6
Record name 2,3-Diamino-2-methylpropanoic acid dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-diamino-2-methylpropanoic acid dihydrochloride
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